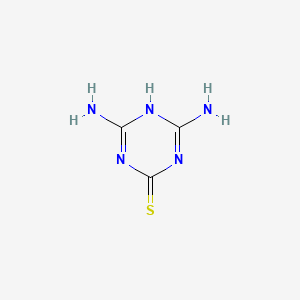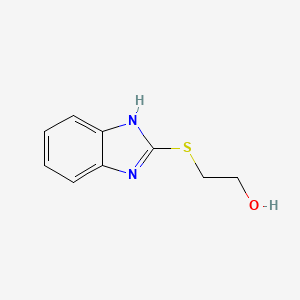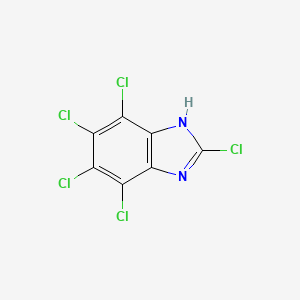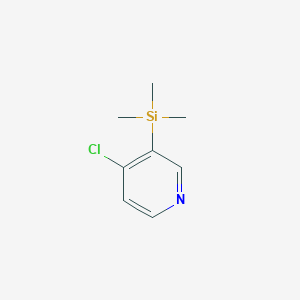
4-Chloro-3-(trimethylsilyl)pyridine
Descripción general
Descripción
4-Chloro-3-(trimethylsilyl)pyridine, also known as 4-Cl-TMS-Py or 4-Cl-TMS-Pyridine, is an organosilicon compound with a wide range of applications in organic synthesis and scientific research. It is a highly versatile reagent, which can be used in a variety of reactions, such as the synthesis of amines, nucleosides, and heterocycles. The compound has also been used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique properties make it an ideal reagent for a variety of chemical transformations.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
4-Chloro-3-(trimethylsilyl)pyridine is used in the synthesis of various compounds. For instance, it is instrumental in the synthesis of 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, which include the 4-amino-compound (3-deaza-adenosine), a compound with potential biological activity (May & Townsend, 1975).
Preparation of Polycyclic Delta-Lactones
This compound is used in reactions with bis(trimethylsilyl)ketene acetals to produce nitrogen-containing bicyclic lactones, which are characterized using methods like X-ray crystallography (Rudler, Denise, Parlier, & Daran, 2002).
Study of Mass Spectra
It is involved in the study of mass spectra of pyridine monoamidoximes and their derivatives. Such studies contribute to understanding the fragmentation patterns of these compounds, which is crucial in analytical chemistry (Pearse & Jacobsson, 1980).
Research in Organometallic Chemistry
4-Chloro-3-(trimethylsilyl)pyridine is used in organometallic chemistry, such as in the synthesis of 1,4-bis(trimethylsilyl)-1,4-dihydropyridine, which serves as a precursor for various pyridine and piperidine derivatives (Sulzbach, 1970).
Application in Cyclopalladated Complexes
The compound reacts with palladium(II) acetate to form cyclopalladated complexes, which exhibit interesting dynamic behavior in their 1H NMR spectrum and are characterized by IR and NMR spectroscopy (Fuchita, Nakashima, Hiraki, Kawatani, & Ohnuma, 1988).
Preparation of 3-Deazapurine Ribonucleosides
It is also used in the preparation of 3-deazapurine ribonucleosides, a type of nucleoside analog, which are important in medicinal chemistry (Montgomery, Shortnacy, & Clayton, 1977).
Mecanismo De Acción
Target of Action
4-Chloro-3-(trimethylsilyl)pyridine is a chemical compound used in organic synthesis . The primary targets of this compound are the reactants involved in the synthesis process. Specific target molecules may vary depending on the particular reaction .
Mode of Action
It is known to participate in various organic synthesis reactions . In these reactions, it may interact with its targets through mechanisms such as nucleophilic substitution or electrophilic addition .
Biochemical Pathways
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The result of the action of 4-Chloro-3-(trimethylsilyl)pyridine is the formation of new organic compounds through various synthesis reactions . The specific molecular and cellular effects depend on the particular reaction and the compounds involved .
Action Environment
The action, efficacy, and stability of 4-Chloro-3-(trimethylsilyl)pyridine can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and outcome of the reactions in which 4-Chloro-3-(trimethylsilyl)pyridine is involved .
Propiedades
IUPAC Name |
(4-chloropyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-10-5-4-7(8)9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLLUGWIZZVJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504045 | |
| Record name | 4-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77332-85-5 | |
| Record name | 4-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




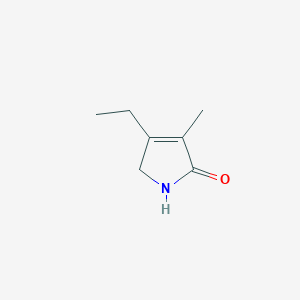

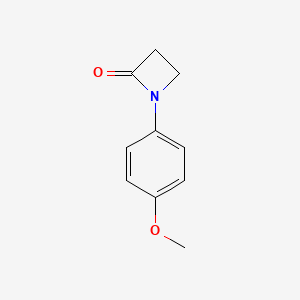

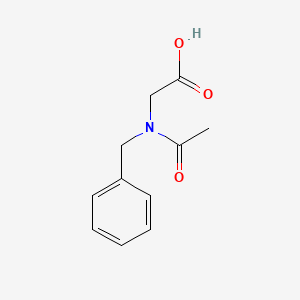


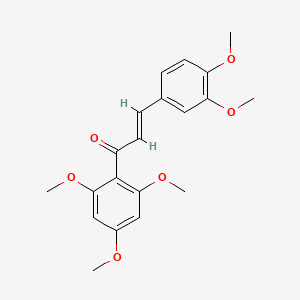
![7-Oxabicyclo[4.1.0]heptane-3-methanol](/img/structure/B3057115.png)
